2-(2-Thiophen-2-ylacetyl)benzoic acid
Description
Properties
Molecular Formula |
C13H10O3S |
|---|---|
Molecular Weight |
246.28 |
IUPAC Name |
2-(2-thiophen-2-ylacetyl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c14-12(8-9-4-3-7-17-9)10-5-1-2-6-11(10)13(15)16/h1-7H,8H2,(H,15,16) |
InChI Key |
SKHWZJHYEHVEDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
1.1. Inhibition of mPGES-1
One of the primary applications of 2-(2-Thiophen-2-ylacetyl)benzoic acid derivatives is their role as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandin E2 (PGE2), which is implicated in inflammatory processes and cancer progression. Research has shown that certain derivatives exhibit selective inhibitory activity against mPGES-1, making them potential candidates for anti-inflammatory and anticancer therapies. For instance, compounds derived from 2-(thiophen-2-yl)acetic acid demonstrated significant inhibitory potency in low micromolar ranges against mPGES-1, which is essential for developing targeted therapies for conditions like arthritis and cancer .
1.2. Anticancer Activity
The anticancer properties of 2-(2-Thiophen-2-ylacetyl)benzoic acid have been investigated through various studies focusing on its cytotoxic effects on tumor cell lines. A study reported that a derivative, 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid, exhibited an IC50 value of 239.88 µM/mL against Caco-2 colon cancer cells, comparable to the reference drug cyclophosphamide . The compound's ability to induce apoptosis was confirmed through flow cytometric analysis, highlighting its potential as a therapeutic agent against colon cancer.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 2-(2-Thiophen-2-ylacetyl)benzoic acid derivatives is crucial for optimizing their pharmacological properties. Variations in the thiophene ring and acetyl group positioning significantly influence their biological activity. Research indicates that positional isomerism plays a critical role in determining the efficacy of these compounds against different cancer cell lines .
Synthesis and Characterization
The synthesis of 2-(2-Thiophen-2-ylacetyl)benzoic acid involves several chemical reactions, including acylation and thiolation processes. Efficient synthetic routes have been developed to produce these compounds with high yields and purity . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structures of synthesized derivatives.
4.1. In Vitro Studies on Cytotoxicity
In vitro studies have demonstrated the efficacy of 2-(2-Thiophen-2-ylacetyl)benzoic acid derivatives against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). These studies often employ assays such as MTT or MTS to assess cell viability post-treatment with the compounds .
| Compound Name | Cell Line | IC50 (µM/mL) | Reference |
|---|---|---|---|
| 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Caco-2 | 239.88 | |
| Cyclophosphamide | Caco-2 | 257.11 |
4.2. Anti-inflammatory Studies
The anti-inflammatory potential of these compounds has also been explored through their effects on PGE2 production in cell models simulating inflammatory conditions. The inhibition of mPGES-1 by these compounds suggests they could serve as effective anti-inflammatory agents without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 2-(2-Thiophen-2-ylacetyl)benzoic acid* | C₁₃H₁₀O₃S | 246.28 | N/A | Acetyl-thiophene linkage |
| 2-(Thiophen-2-yl)acetic acid | C₆H₆O₂S | 142.18 | 63–67 | Direct thiophene-acetic acid |
| 2-(5-Iodothiophen-2-yl)acetic acid | C₆H₅IO₂S | 268.07 | N/A | Halogenated thiophene |
| 2-(2-Thiophen-2-ylethenyl)benzoic acid | C₁₃H₁₀O₂S | 230.28 | 133–135 | Vinyl conjugation |
| Tiaprofenic acid | C₁₄H₁₂O₃S | 260.30 | 96–98 | NSAID activity |
Preparation Methods
Thiophene Acetic Acid Activation
The most straightforward method involves activating 2-thiophene acetic acid to its corresponding acyl chloride, followed by coupling with benzoic acid derivatives. In a patent-published procedure, 2-thiophene acetic acid is dissolved in dichloromethane and treated with a catalytic amount of triethylamine at -10°C to 0°C. Thionyl chloride or triphosgene is then introduced to generate 2-thiophene acetyl chloride. This intermediate reacts with methyl 2-bromobenzoate in tetrahydrofuran (THF) under reflux conditions, yielding 2-(2-thiophen-2-ylacetyl)benzoic acid after hydrolysis.
Key Reaction Parameters
Limitations and Optimization
Direct acetylation faces challenges in regioselectivity due to competing side reactions at the thiophene sulfur atom. Computational studies using density functional theory (DFT) suggest that electron-withdrawing groups on the benzoic acid moiety enhance reaction specificity by stabilizing the transition state.
Condensation Reactions Using Sodium Acetate
Single-Pot Synthesis
A high-yield approach involves condensing 2-bromoacetophenone with thiosalicylic acid in methanol using sodium acetate as a base. The reaction proceeds at room temperature for one hour, achieving 99.1% conversion to the intermediate, which is cyclized in dimethylformamide (DMF) under reflux.
Reaction Mechanism
-
Nucleophilic Substitution : Thiosalicylic acid attacks the α-carbon of 2-bromoacetophenone, displacing bromide.
-
Cyclization : Intramolecular esterification forms the thiophene ring, facilitated by sodium acetate’s basicity.
Advantages
-
Mild Conditions : No cryogenic requirements.
-
Scalability : Demonstrated at 0.162 mol scale with 88% isolated yield.
Multi-Step Synthesis via Palladium-Catalyzed Cross-Coupling
Esterification and Vinylation
A patent-described method begins with esterifying 4-bromo-2-methylbenzoic acid in methanol catalyzed by sulfuric acid. The resulting methyl ester undergoes palladium-catalyzed vinylation with potassium vinylfluoroborate, followed by halogenation using bromosuccinimide to install the acetyl group.
Critical Steps
-
Esterification : 6-hour reflux in methanol with H₂SO₄ (20% v/v).
-
Vinylation : Pd(dppf)Cl₂ catalyst in THF/water (4:1) at 110°C.
Yield Progression
| Step | Yield (%) |
|---|---|
| Esterification | 99 |
| Vinylation | 92 |
| Halogenation | 74 |
Catalyst Efficiency
Palladium catalysts with bidentate ligands (e.g., dppf) improve vinylation efficiency by stabilizing oxidative addition intermediates. The use of sodium carbonate as a base minimizes side reactions during coupling.
Activation-Coupling Strategies for Heterocyclic Systems
Acyl Chloride-Mediated Coupling
In a method adapted from antimicrobial compound synthesis, 2-(thiophen-2-yl)acetic acid is converted to its acyl chloride using thionyl chloride. This intermediate reacts with 2-aminobenzoic acid in THF, yielding the target compound after deprotection.
Optimization Insights
Green Chemistry Considerations
Recent efforts substitute thionyl chloride with mechanochemical activation using ball milling, reducing hazardous waste generation. Preliminary data show comparable yields (70–75%) with reduced reaction times.
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃):
Q & A
Q. What are the standard synthetic routes for 2-(2-Thiophen-2-ylacetyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling thiophene derivatives with benzoic acid precursors. For example, analogous compounds like 2-[methyl(thien-2-ylcarbonyl)amino]benzoic acid are synthesized via reactions between methyl 2-nitrophenylacetic acid and formaldehyde in toluene, followed by purification via column chromatography . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalysts : Use tetrabutylammonium iodide for improved coupling efficiency .
- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product formation.
Yield optimization often requires iterative adjustment of stoichiometry and monitoring via TLC or HPLC .
Q. How is the crystal structure of 2-(2-Thiophen-2-ylacetyl)benzoic acid determined, and what analytical techniques are critical for validation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Protocols include:
- Crystallization : Slow evaporation from ethanol/water mixtures to obtain high-quality crystals.
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELX software suite for structure solution and refinement .
Complementary techniques like FT-IR (for functional groups) and NMR (for proton environments) validate molecular connectivity .
Q. What safety protocols are essential when handling thiophene-containing benzoic acid derivatives?
Methodological Answer: Thiophene derivatives require stringent safety measures:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., thiophene-2-acetic acid vapors) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Q. How are spectroscopic techniques (NMR, MS) applied to characterize 2-(2-Thiophen-2-ylacetyl)benzoic acid?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the thiophene ring (δ 6.8–7.5 ppm) and benzoic acid carbonyl (δ ~170 ppm). Use DMSO-d₆ as a solvent for solubility and shift consistency .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, m/z 275.05 for C₁₃H₁₀O₃S .
Q. What preliminary assays are used to screen the biological activity of this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against cyclooxygenase (COX) or kinases using fluorogenic substrates.
- Cytotoxicity : MTT assay on cell lines (e.g., HeLa) to determine IC₅₀ values .
- Binding studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can contradictory data from NMR and X-ray crystallography be resolved for structural elucidation?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism). Strategies include:
Q. What strategies address regioselectivity challenges in modifying the thiophene moiety?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) to guide electrophilic substitution .
- Metal catalysis : Use Pd-catalyzed C–H activation for selective functionalization .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -COOH protection) during synthesis .
Q. How can in silico modeling predict the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2) using PDB structures .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Corlate structural features (e.g., logP, polar surface area) with bioactivity data .
Q. What advanced techniques elucidate metabolic pathways of this compound in vitro?
Methodological Answer:
- LC-HRMS : Track metabolites in liver microsomes. Identify phase I/II products (e.g., hydroxylation, glucuronidation) .
- Isotope labeling : Use ¹³C-labeled analogs to trace metabolic fate via NMR .
- CYP enzyme screening : Incubate with recombinant CYPs (e.g., CYP3A4) to identify primary metabolizing enzymes .
Q. How do synchrotron-based techniques enhance structural analysis compared to lab-scale X-ray sources?
Methodological Answer:
- High-resolution data : Synchrotrons (e.g., APS) provide intense beams for small crystals (<0.1 mm), resolving bond angles to ±0.001 Å .
- Time-resolved studies : Capture structural dynamics (e.g., proton transfer) with millisecond resolution .
- Anomalous scattering : Utilize selenium-SAD phasing for heavy-atom-free structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
